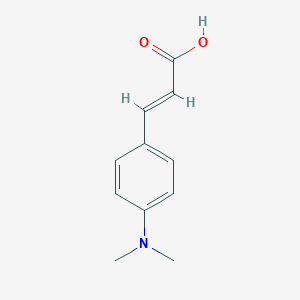

4-(Dimethylamino)zimtsäure

Übersicht

Beschreibung

4-(Dimethylamino)cinnamic acid, also known as 4-(Dimethylamino)cinnamic acid, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Dimethylamino)cinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Dimethylamino)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

4-(Dimethylamino)zimtsäure wird in der Peptidsynthese verwendet . Die Peptidsynthese ist ein Prozess, der in der organischen Chemie verwendet wird, um Peptide herzustellen, organische Verbindungen, die aus mehreren Aminosäuren bestehen, die durch Amidbindungen miteinander verbunden sind.

Entwicklung von entzündungshemmenden Wirkstoffen

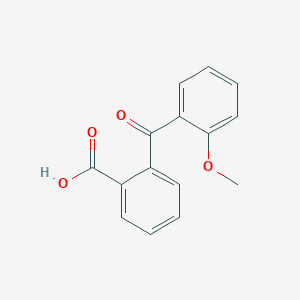

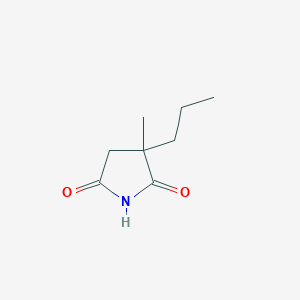

Diese Verbindung wurde bei der Entwicklung neuer Pyrrolderivate und deren Zimt-Hybride als duale COX-2/LOX-Inhibitoren verwendet . Diese Inhibitoren könnten als sichere Alternative zu traditionellen nicht-steroidalen Antirheumatika (tNSAIDs) und selektiven COX-2-Inhibitoren (Coxibs) zur Behandlung von Entzündungszuständen angesehen werden .

Assay von Apotryptophanase und Tryptophanase

This compound ist ein Reagenz, das im Assay von Apotryptophanase und Tryptophanase verwendet wird . Diese Enzyme sind am Metabolismus der Aminosäure Tryptophan beteiligt.

Quantifizierung von Proanthocyanidinen

Es wurde in einer chromogenen Methode zur Quantifizierung von Proanthocyanidinen in Cranberrysaftpulver verwendet . Proanthocyanidine sind eine Klasse von Polyphenolen, die in einer Vielzahl von Pflanzen vorkommen und für ihre antioxidativen Eigenschaften bekannt sind.

Untersuchung des intramolekularen Ladungstransfers

Die eingeschränkte Photophysik des intramolekularen Ladungstransfer-(ICT)-Sonden this compound wurde in verschiedenen Tensidsystemen sowie in Gegenwart des Modellproteins für wasserlösliches Rinderserumalbumin (BSA) untersucht . Diese Studie hilft, das Verhalten dieser Verbindung in verschiedenen Umgebungen zu verstehen.

Entwicklung von Multi-Target-Wirkstoffen

Hybride aus Pyrrol und Zimtsäure, einschließlich this compound, haben eine vielversprechende Kombination von in vitro LOX- und COX-2-Inhibitoraktivitäten gezeigt . Daher könnten sie als Leitstrukturen für die Synthese effektiverer Multi-Target-Wirkstoffe verwendet werden .

Safety and Hazards

Wirkmechanismus

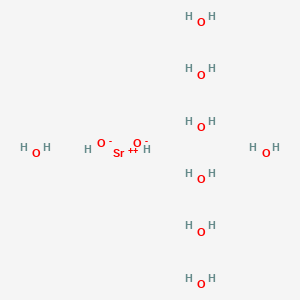

- DMACA primarily interacts with proteins, specifically bovine serum albumin (BSA) , a model water-soluble protein. It binds to BSA in a hydrophobic pocket, affecting its structure and function .

- Additionally, DMACA can bind to ionic micelles like sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB) , leading to changes in fluorescence intensity due to intramolecular charge transfer (ICT) processes .

- DMACA’s interaction with its targets involves hydrogen bonding and specific binding sites. In SDS micelles, it enhances ICT fluorescence, while in non-ionic TritonX-100 (TX-100), it increases emission from locally excited (LE) states .

- The compound’s binding to BSA results in decreased ICT fluorescence due to probe burial in the protein’s hydrophobic pocket .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPVMCASGWEHM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-96-1 | |

| Record name | p-(Dimethylamino)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(dimethylamino)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

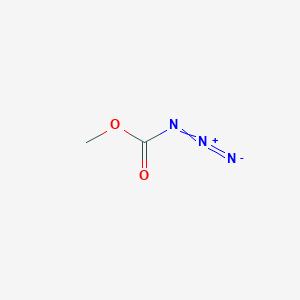

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

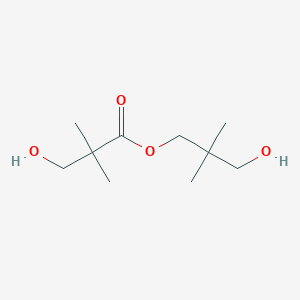

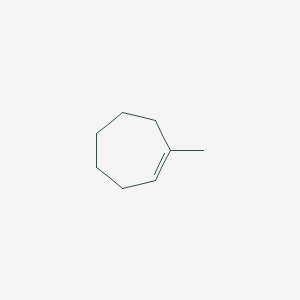

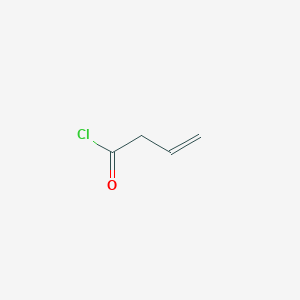

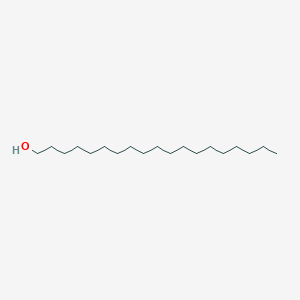

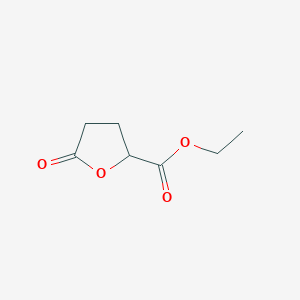

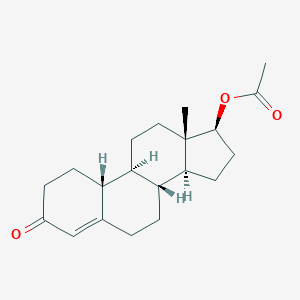

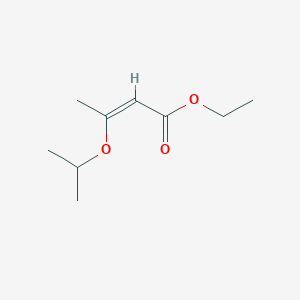

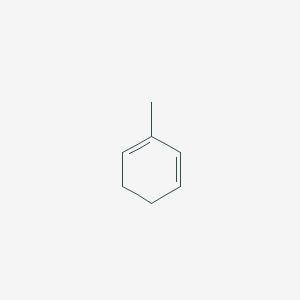

Feasible Synthetic Routes

Q1: How does 4-(Dimethylamino)cinnamic acid (DMACA) interact with biological systems and what are the downstream effects?

A: DMACA exhibits interesting interactions with proteins and surfactant systems. [, ] For instance, DMACA's fluorescence intensity increases when bound to ionic micelles like sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB), indicating a change in its photophysical properties upon binding. [] Conversely, in the presence of bovine serum albumin (BSA), DMACA's fluorescence is quenched, suggesting its confinement within the protein's hydrophobic pockets. [] Furthermore, the presence of hydrogen bonding, particularly at the nitrogen atom of DMACA, significantly influences its excited-state dynamics and spectral properties. [] This highlights the sensitivity of DMACA to its microenvironment and its potential as a probe for studying these interactions.

Q2: What is the structural characterization of DMACA, including its molecular formula, weight, and key spectroscopic data?

A: While the provided excerpts don't explicitly state the molecular formula and weight of DMACA, they heavily focus on its spectroscopic properties. The research emphasizes DMACA's intramolecular charge transfer (ICT) characteristics and the impact of its environment on its fluorescence emission. [, ] These studies primarily utilize UV-Vis absorption and fluorescence spectroscopy to investigate DMACA's behavior in various systems.

Q3: Can you elaborate on the structure-activity relationship (SAR) of DMACA and how modifications to its structure might impact its activity?

A: Although the provided excerpts don't delve into specific structural modifications of DMACA, they highlight the importance of the nitrogen atom and the carboxylic acid group in its interactions. [] For instance, hydrogen bonding at the nitrogen atom significantly alters DMACA's spectral properties and excited-state dynamics. [] This suggests that modifications to these functional groups could significantly impact DMACA's photophysical characteristics and, consequently, its interactions with biological systems. Further research exploring derivatives of DMACA with modifications at these sites would be valuable for understanding its SAR.

Q4: What are the potential applications of DMACA in biomarking or diagnostics, given its sensitivity to its microenvironment?

A: DMACA's sensitivity to its surroundings, especially its fluorescence response to different environments like micelles and proteins, hints at its potential as a probe in biological systems. [] Its ability to report on changes in polarity, hydrophobicity, and hydrogen bonding through its fluorescence emission makes it a promising candidate for developing fluorescent sensors. Further research could explore DMACA derivatives with enhanced sensitivity and specificity for targeting specific biological analytes or microenvironments.

Q5: Are there any studies on the toxicity and safety profile of DMACA?

A: While the provided research focuses on the photophysical properties and interactions of DMACA with biological model systems, [, ] it does not offer information on its toxicity or safety profile. Assessing the potential toxicity and long-term effects of DMACA is crucial before considering any biomedical applications. This would necessitate in-depth toxicological studies and investigation of its metabolic fate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.